4-(2,4-Difluoro-phenoxy)butanenitrile
Description
This compound is structurally characterized by a four-carbon chain terminating in a nitrile group (-CN) and a phenoxy moiety with fluorine atoms at the 2- and 4-positions of the aromatic ring. It is listed as a discontinued product by CymitQuimica, indicating its use in specialized research or synthetic applications .
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)butanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKQOSMZTGJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluoro-phenoxy)butanenitrile typically involves the reaction of 2,4-difluorophenol with butanenitrile under specific conditions. One common method is the nucleophilic substitution reaction where 2,4-difluorophenol reacts with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(2,4-Difluoro-phenoxy)butanenitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluoro-phenoxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,4-Difluoro-phenoxy)butanenitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, although detailed studies on its molecular targets and pathways are limited .
Comparison with Similar Compounds
The following analysis compares 4-(2,4-Difluoro-phenoxy)butanenitrile with structurally related nitriles, focusing on substituent effects, physicochemical properties, and functional diversity.
Phenoxy-Substituted Butanenitriles with Halogen Variations
Key Observations :
- Halogen Effects: Fluorine atoms (electronegative, small size) enhance metabolic stability and influence electronic properties compared to bulkier chlorine substituents. For example, 4-(2,4-Dichlorophenoxy)butyronitrile may exhibit higher hydrophobicity due to Cl’s larger atomic radius .
- Positional Isomerism: The 2,4-difluoro vs.
Phenyl-Substituted Butanenitriles with Diverse Functional Groups
Key Observations :
- Electron-Donating/Withdrawing Groups: Amino (-NH₂) and trifluoromethyl (-CF₃) substituents modulate reactivity. For instance, the amino group in 4-(4-Amino-2-fluorophenyl)butanenitrile facilitates nucleophilic reactions, while -CF₃ enhances resistance to oxidation .
- Halogen Utility : Bromine and iodine substituents (e.g., in 4-(4-Iodophenyl)butanenitrile) are pivotal in transition-metal-catalyzed cross-coupling reactions, such as Negishi or Suzuki couplings .
Butanenitriles with Non-Aromatic Substituents
Key Observations :
- Biological Relevance: Glucosylated nitriles, such as 4-(β-D-Glucopyranosyloxy)-3-hydroxy-2-(hydroxymethyl)-butanenitrile, are linked to plant defense mechanisms, contrasting with synthetic halogenated analogs .
Physicochemical Data Table
Biological Activity
4-(2,4-Difluoro-phenoxy)butanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound 4-(2,4-Difluoro-phenoxy)butanenitrile features a distinctive structure characterized by the presence of a difluorophenyl moiety and a butyronitrile group. Its molecular formula is C11H10F2N, and it exhibits properties that make it suitable for various biological applications.
The biological activity of 4-(2,4-Difluoro-phenoxy)butanenitrile primarily stems from its ability to interact with specific molecular targets. The compound is believed to modulate pathways associated with inflammatory responses and cancer cell proliferation. Its mechanism involves binding to certain proteins that regulate cellular processes, leading to altered gene expression and protein synthesis.
Summary of Biological Activities
| Biological Activity | Mechanism | Target |
|---|---|---|
| Anti-inflammatory | Modulation of cytokine production | NF-kB pathway |
| Anticancer | Inhibition of cell proliferation | Various oncogenic pathways |
| Enzyme inhibition | Substrate for biocatalytic reactions | Dipeptidyl peptidase IV (DPP-IV) |
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. For example, derivatives of 4-(2,4-Difluoro-phenoxy)butanenitrile were synthesized and evaluated for their inhibitory potential against DPP-IV:
DPP-IV Inhibition Data
| Compound | IC50 (µM) | Substitution |
|---|---|---|
| 9i | 9.25 ± 0.57 | Para-chloro on phenyl |
| Unsubstituted | 96.2 ± 6.82 | No substitution |
This data illustrates that structural modifications significantly enhance the inhibitory activity against DPP-IV, with specific substitutions leading to improved potency.
Case Study: Anti-inflammatory Effects
A notable case study examined the anti-inflammatory effects of 4-(2,4-Difluoro-phenoxy)butanenitrile in a murine model. The compound was administered to mice subjected to an inflammatory stimulus. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound effectively modulates inflammatory pathways.
Applications in Drug Development
The biological activities of 4-(2,4-Difluoro-phenoxy)butanenitrile indicate its potential as a lead compound in drug development for various therapeutic areas:
- Cancer Treatment : Ongoing research is exploring its derivatives as potential anticancer agents targeting specific oncogenic pathways.
- Diabetes Management : Its role as a DPP-IV inhibitor positions it as a candidate for improving glycemic control in type 2 diabetes patients.
- Anti-inflammatory Agents : The ability to modulate inflammatory responses makes it a promising candidate for novel anti-inflammatory therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
